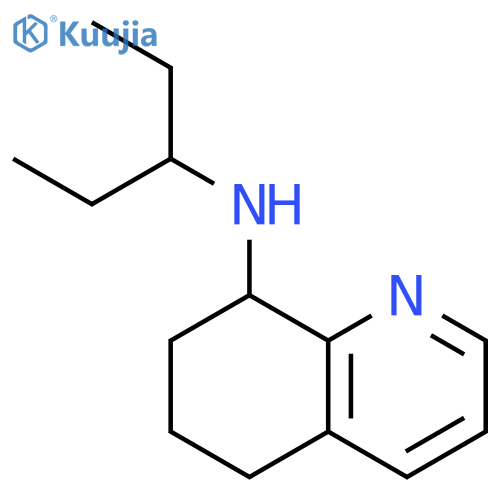

Cas no 1504345-25-8 (N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine)

1504345-25-8 structure

商品名:N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine

N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine 化学的及び物理的性質

名前と識別子

-

- N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine

-

- インチ: 1S/C14H22N2/c1-3-12(4-2)16-13-9-5-7-11-8-6-10-15-14(11)13/h6,8,10,12-13,16H,3-5,7,9H2,1-2H3

- InChIKey: VVYFNGRIVMOYHF-UHFFFAOYSA-N

- ほほえんだ: N1C2=C(CCCC2NC(CC)CC)C=CC=1

N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-124072-0.1g |

N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine |

1504345-25-8 | 91% | 0.1g |

$407.0 | 2023-04-29 | |

| Enamine | EN300-124072-5.0g |

N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine |

1504345-25-8 | 91% | 5g |

$3396.0 | 2023-04-29 | |

| Enamine | EN300-124072-0.5g |

N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine |

1504345-25-8 | 91% | 0.5g |

$914.0 | 2023-04-29 | |

| Enamine | EN300-124072-1000mg |

N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine |

1504345-25-8 | 91.0% | 1000mg |

$1172.0 | 2023-10-02 | |

| Enamine | EN300-124072-5000mg |

N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine |

1504345-25-8 | 91.0% | 5000mg |

$3396.0 | 2023-10-02 | |

| 1PlusChem | 1P01A4FU-100mg |

N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine |

1504345-25-8 | 91% | 100mg |

$565.00 | 2024-06-20 | |

| 1PlusChem | 1P01A4FU-250mg |

N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine |

1504345-25-8 | 91% | 250mg |

$778.00 | 2024-06-20 | |

| 1PlusChem | 1P01A4FU-5g |

N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine |

1504345-25-8 | 91% | 5g |

$4260.00 | 2024-06-20 | |

| Enamine | EN300-124072-50mg |

N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine |

1504345-25-8 | 91.0% | 50mg |

$273.0 | 2023-10-02 | |

| Enamine | EN300-124072-1.0g |

N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine |

1504345-25-8 | 91% | 1g |

$1172.0 | 2023-04-29 |

N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine 関連文献

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

1504345-25-8 (N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine) 関連製品

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量